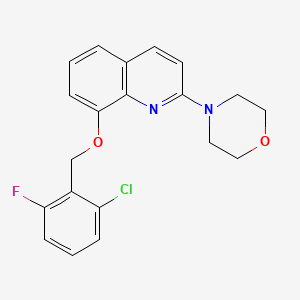

![molecular formula C14H12N2O3S2 B2727849 Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate CAS No. 2411297-00-0](/img/structure/B2727849.png)

Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate” is a chemical compound. It belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes are compounds containing a ring of four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest for medicinal chemists . While the exact synthesis process for this specific compound is not detailed in the available resources, thiophene derivatives can be prepared by various methods. For instance, 2-Acetyl-5-methylthiophene can be prepared by reacting 2-methylthiophene with acetic anhydride .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 2-Acetyl-5-methylthiophene undergoes palladium-catalyzed cross-coupling reaction with aryl bromides to form C-4 arylated product .Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary. For example, 2-Acetyl-5-methylthiophene has a boiling point of 65-67 °C/1 mmHg, a melting point of 24-28 °C, and a density of 1.106 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities:

Synthesis of Morpholine Derivatives: A study by Lei et al. (2017) detailed the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives from methyl 3-aminothiophene-2-carboxylate, which showed potential in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

Antimicrobial Applications: El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, demonstrating promising in vitro antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).

Anti-gastric Secretion Activity: Fukumi, Sugiyama, and Sakamoto (1989) developed a practical preparation of an oxazolo[3,2-a]thieno[3,2-d]pyrimidine derivative from methyl 3-aminothiophene-2-carboxylate, which exhibited potent anti-gastric secretion activity (Fukumi, Sugiyama, & Sakamoto, 1989).

Chemical Reactions and Synthesis

4. Synthesis of Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives: Atapour-Mashhad et al. (2017) reported a facile synthesis of these derivatives, demonstrating their potential in antiproliferative activity against cancer cell lines (Atapour-Mashhad et al., 2017).

A Facile Synthesis of Thiophenes: Kim and Kim (2000) described a method for synthesizing 3-alkylamino-5-arylthiophenes with a variety of substituents, showcasing the chemical versatility of these compounds (Kim & Kim, 2000).

Novel Synthesis of Thienopyrimidoisoindolones: Kysil, Voitenko, and Wolf (2008) explored the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate, leading to thienopyrimidoisoindolones, illustrating the compound's utility in creating diverse heterocyclic structures (Kysil, Voitenko, & Wolf, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-7-3-4-9(21-7)8-6-20-14-12(8)13(18)15-10(16-14)5-11(17)19-2/h3-4,6H,5H2,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJGSJSDPMGITL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CSC3=C2C(=O)NC(=N3)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2727768.png)

![6-[5-(3,4-Dihydro-2H-chromene-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2727772.png)

![6-Isopropyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727776.png)

![4-[2-(Furan-2-yl)cyclopropanecarbonyl]morpholine-3-carbonitrile](/img/structure/B2727779.png)

![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione](/img/structure/B2727785.png)

![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]prop-2-enamide](/img/structure/B2727786.png)